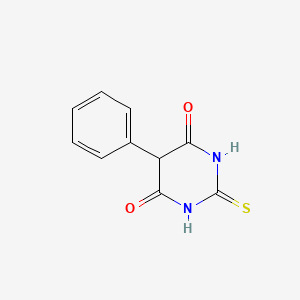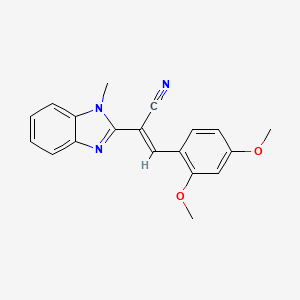
2-(2,4-dichlorophenyl)-N-(4-fluoro-3-nitrophenyl)-3-methylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichlorophenyl)-N-(4-fluoro-3-nitrophenyl)-3-methylquinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its complex structure, which includes dichlorophenyl, fluoro-nitrophenyl, and methylquinoline moieties. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-N-(4-fluoro-3-nitrophenyl)-3-methylquinoline-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Selective reduction of the nitro group to an amine.
Diazotisation: Conversion of the amine to a diazonium salt.
Chlorination: Introduction of chlorine atoms to the aromatic ring.
Coupling: Formation of the quinoline ring and subsequent coupling with the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-N-(4-fluoro-3-nitrophenyl)-3-methylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of halogen atoms with other functional groups.
Coupling Reactions: Formation of new carbon-carbon or carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.
Coupling: Palladium-catalyzed cross-coupling reactions using ligands like triphenylphosphine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with higher oxidation states, while reduction may produce amine derivatives.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-N-(4-fluoro-3-nitrophenyl)-3-methylquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenyl)-N-(4-fluoro-3-nitrophenyl)-3-methylquinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)-N-(4-fluorophenyl)-3-methylquinoline-4-carboxamide
- 2-(2,4-Dichlorophenyl)-N-(4-nitrophenyl)-3-methylquinoline-4-carboxamide
- 2-(2,4-Dichlorophenyl)-N-(4-fluoro-3-methylphenyl)-3-methylquinoline-4-carboxamide
Uniqueness
2-(2,4-Dichlorophenyl)-N-(4-fluoro-3-nitrophenyl)-3-methylquinoline-4-carboxamide is unique due to the presence of both fluoro and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject for research.
Properties
Molecular Formula |
C23H14Cl2FN3O3 |
|---|---|
Molecular Weight |
470.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-N-(4-fluoro-3-nitrophenyl)-3-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H14Cl2FN3O3/c1-12-21(23(30)27-14-7-9-18(26)20(11-14)29(31)32)16-4-2-3-5-19(16)28-22(12)15-8-6-13(24)10-17(15)25/h2-11H,1H3,(H,27,30) |
InChI Key |
DGEFBRCGAPPJBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=C(C=C(C=C3)Cl)Cl)C(=O)NC4=CC(=C(C=C4)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-{[(1-benzyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B15036878.png)
![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)carbamoyl]benzoic acid](/img/structure/B15036888.png)
![N-({4-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]phenyl}sulfonyl)acetamide](/img/structure/B15036905.png)
![3-(6-Bromo-benzo[1,3]dioxol-5-ylmethylene)-5-p-tolyl-3H-furan-2-one](/img/structure/B15036914.png)

![3-amino-N-(4-methylphenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15036924.png)
![Ethyl 2-(2H-1,3-benzodioxole-5-amido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B15036930.png)
![13-ethyl-14-propylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B15036944.png)
![N-(4-acetamidophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B15036949.png)
![N-(4-bromophenyl)-2-[(6-nitro-1H-benzotriazol-1-yl)oxy]acetamide](/img/structure/B15036965.png)
![Ethyl 4-[(4-iodophenyl)amino]quinoline-3-carboxylate](/img/structure/B15036967.png)

![2-{3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15036976.png)
